molecular formula C19H21NO5 B2543366 6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1798512-71-6

6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2543366
CAS No.: 1798512-71-6
M. Wt: 343.379
InChI Key: JRLVMUMXRYEIEQ-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, including the formation of the pyranone ring and the introduction of the pyrrolidine and o-tolyloxy groups. Common synthetic routes may include:

    Formation of the Pyranone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine Group: This step may involve nucleophilic substitution reactions.

    Attachment of the o-Tolyloxy Group: This can be done through etherification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts can enhance reaction rates and selectivity.

    Control of Temperature and Pressure: Precise control of these parameters can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-((1-(2-(o-tolyloxy)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: can be compared with other pyranone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

6-methyl-4-[1-[2-(2-methylphenoxy)acetyl]pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-5-3-4-6-17(13)23-12-18(21)20-8-7-15(11-20)25-16-9-14(2)24-19(22)10-16/h3-6,9-10,15H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLVMUMXRYEIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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